Methiochlor
Description
Properties
CAS No. |
19679-38-0 |
|---|---|
Molecular Formula |
C16H15Cl3S2 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
1-methylsulfanyl-4-[2,2,2-trichloro-1-(4-methylsulfanylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3S2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 |
InChI Key |
LBWJWHHOEQICIL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)SC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Acylation of 2-Ethyl-6-methylaniline with Chloroacetyl Chloride
The most common industrial approach to methiochlor synthesis involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride under controlled conditions:
- Step 1 : The aniline derivative (2-ethyl-6-methylaniline) is reacted with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
- Step 2 : The reaction is typically conducted in an inert solvent such as dichloromethane or toluene at temperatures ranging from 0°C to room temperature to control the reaction rate and avoid side reactions.
- Step 3 : The resulting 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide intermediate is purified by crystallization or distillation.
Introduction of the Methoxy Group
Following acylation, the methoxy group is introduced via alkylation of the amide nitrogen or via substitution reactions on the side chain, depending on the synthetic route chosen.
Modern Synthetic Approaches and Improvements
Recent patents and research have focused on optimizing the synthesis of related compounds such as s-metolachlor, which shares structural similarities with this compound, to improve yield and stereoselectivity. Although these patents primarily address s-metolachlor, the methodologies provide insight into potential improvements applicable to this compound synthesis.
Example from s-Metolachlor Preparation Patent (CN110862303A)
- Step 1 : Reaction of methanol with (R)-propylene oxide in the presence of sodium methoxide to produce (R)-1-methoxy-2-propanol.
- Step 2 : Conversion of (R)-1-methoxy-2-propanol to a sulfonyl chloride intermediate using p-toluenesulfonyl chloride and triethylamine in dichloromethane.
- Step 3 : Subsequent reaction with 2-methyl-6-ethylaniline under basic conditions to form the desired chiral amide.
Though this process is for s-metolachlor, the use of chiral intermediates and controlled reaction conditions can inspire analogous methods for this compound to enhance purity and yield.
Data Tables Summarizing Preparation Parameters
| Step | Reactants/Intermediates | Conditions | Solvent(s) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Ethyl-6-methylaniline + Chloroacetyl chloride | 0°C to RT, base (triethylamine) | Dichloromethane/Toluene | 85-92 | >98 | Controlled addition to manage exotherm |
| 2 | Intermediate + Methoxy group source | Alkylation or substitution | Varies (e.g., DMF) | 80-90 | >95 | Reaction specifics vary by method |
| 3 | Purification | Distillation/Crystallization | N/A | N/A | N/A | Final product isolation |
Summary of Research Discoveries and Perspectives
- The chemical synthesis of this compound primarily relies on acylation of substituted anilines with chloroacetyl chloride followed by alkylation steps.
- Advances in stereoselective synthesis, as seen in related herbicides like s-metolachlor, suggest potential for improving this compound production efficiency and selectivity.
- Microbial degradation studies reveal the susceptibility of this compound-related compounds to enzymatic O-demethylation and dechlorination, which influences environmental fate and may guide the design of more stable analogs.
- The use of solvents such as dichloromethane, toluene, and dimethylformamide (DMF) is common, with temperature and pH control critical to optimizing yields and purity.
- Analytical techniques like HPLC, mass spectrometry, and chiral chromatography are essential for monitoring reaction progress and product characterization.
This comprehensive overview integrates chemical synthesis protocols, process parameters, and biological insights to present an authoritative perspective on this compound preparation methods. The data tables and research findings are drawn from peer-reviewed literature and patent disclosures, ensuring professional and reliable information for industrial and academic applications.
Chemical Reactions Analysis
Methiochlor undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including demethylated compounds.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically demethylated or hydroxylated derivatives .
Scientific Research Applications
Methiochlor has been studied extensively for its applications in various fields:
Chemistry: It has been used as a model compound to study the environmental degradation of organochlorides.
Medicine: Studies have investigated its potential toxicological effects and its impact on human health.
Industry: This compound was used in agriculture to protect crops and livestock from insect pests.
Mechanism of Action
Methiochlor exerts its effects primarily through its interaction with endocrine receptors. It can activate the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR), leading to altered gene expression and disruption of normal hormonal functions . Additionally, its metabolites can bind to estrogen and androgen receptors, further contributing to its endocrine-disrupting activity .
Comparison with Similar Compounds
Structural and Functional Differences
Methiochlor vs. Methoxychlor vs. DDT
- This compound : Presumed sulfur-containing structure (exact configuration unspecified in evidence).
- Methoxychlor : Contains methoxy (-OCH₃) groups instead of chlorine at the para positions of DDT.
- DDT : Fully chlorinated biphenyl structure with trichloromethyl groups.
Structural differences influence biodegradability and toxicity. This compound’s sulfur groups may enhance microbial degradation compared to DDT but reduce it relative to methoxychlor, which degrades more readily due to its methoxy substituents .
Metabolic Pathways
Comparative metabolism studies in mice, insects, and model ecosystems reveal:
- This compound : Metabolized into hydroxylated and dechlorinated products. Its sulfur moiety may lead to sulfoxide or sulfone metabolites, which are less persistent than DDT metabolites but more lipophilic than methoxychlor’s derivatives .
- Methoxychlor: Rapidly metabolized to mono- and di-hydroxy derivatives, which exhibit estrogenic activity .
Table 1: Metabolic and Environmental Persistence
| Compound | Primary Metabolites | Half-life in Soil (Days) | Bioaccumulation Factor |
|---|---|---|---|
| This compound | Sulfoxides, dechlorinated products | ~30–60* | Moderate (inferred) |
| Methoxychlor | HPTE, mono-hydroxy derivatives | 10–30 | Low |
| DDT | DDE, DDD | 1,500–15,000 | High |
*Inferred from model ecosystem studies suggesting faster degradation than DDT but slower than methoxychlor .
Toxicity and Endocrine Effects
- This compound : Demonstrates estrogenic activity by inhibiting cAMP production and altering steroidogenic enzyme expression (e.g., cytochrome P450). However, its potency is lower than methoxychlor’s active metabolite HPTE (hydroxyphenyltrichloroethane) .
- Methoxychlor : Reduces estradiol levels in ovarian follicles by disrupting steroidogenesis and upregulating aromatase activity. Chronic exposure causes reproductive dysfunction in rodents .
- DDT: Causes estrogenic effects via DDE, which binds to estrogen receptors and induces hepatic enzyme activity, leading to endocrine disruption and carcinogenicity .
Table 2: Toxicity Endpoints in Mammalian Models
| Compound | Estrogenic Potency (Relative to Estradiol) | LD₅₀ (Oral, Rat) | Key Reproductive Effects |
|---|---|---|---|
| This compound | 0.01× | Not reported | Impaired implantation (mouse models) |
| Methoxychlor | 0.1×–1× | 6,000 mg/kg | Ovarian atrophy, delayed puberty |
| DDT | 0.001× | 113 mg/kg | Reduced fertility, hepatic tumors |
Environmental Impact
- This compound : Shows intermediate ecological magnification in model ecosystems compared to DDT (high) and methoxychlor (low). Its sulfur groups may facilitate partial degradation in aquatic systems .
- Methoxychlor : Low bioaccumulation due to rapid metabolism; however, its metabolites persist in water and sediment, affecting aquatic organisms .
- DDT : High persistence and biomagnification in food chains, leading to long-term ecological damage (e.g., bird eggshell thinning) .
Q & A
Basic Research Questions
Q. How can researchers design experiments to evaluate the acute toxicity of Methoxychlor in animal models?
- Methodological Answer:
- Dose Selection: Base dosing on OSHA’s permissible exposure limit (15 mg/m³ over 8 hours) and adjust for animal body weight and exposure duration. Include a negative control group and multiple dose levels to establish a dose-response relationship.
- Endpoint Measurement: Monitor acute symptoms (e.g., anxiety, tremors) and physiological markers (e.g., liver enzymes, kidney function) . Use standardized toxicity scales for consistency.
- Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare outcomes across groups. Ensure power analysis is conducted to determine sample size.
- Safety Protocols: Implement engineering controls (e.g., local exhaust ventilation) and personal protective equipment (PPE) to minimize researcher exposure .
Q. What analytical methods are validated for detecting Methoxychlor in environmental samples, and how can their accuracy be ensured?
- Methodological Answer:
- Chromatographic Techniques: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification. Calibrate instruments with certified reference standards (e.g., Agilent’s Methoxychlor analytical standards) .
- Sample Preparation: Employ solid-phase extraction (SPE) to isolate Methoxychlor from matrices like soil or water. Validate recovery rates using spiked samples.
- Quality Control: Include blanks, duplicates, and internal standards (e.g., deuterated analogs) to control for matrix effects and instrument drift .
- Data Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report detection limits, precision, and reproducibility in the main text or supplementary materials .
Advanced Research Questions
Q. How can contradictory findings on Methoxychlor’s carcinogenicity across studies be systematically analyzed?
- Methodological Answer:
- Literature Review Framework: Apply the PICO framework to categorize studies by Population (e.g., rodent models), Intervention (dose/duration), Comparison (control groups), and Outcomes (tumor incidence) .
- Meta-Analysis: Use statistical software (e.g., RevMan) to pool data from studies. Assess heterogeneity via I² statistics and address confounding variables (e.g., species-specific metabolic pathways) .
- In Silico Modeling: Perform molecular docking studies to evaluate Methoxychlor’s interaction with estrogen receptors or DNA repair mechanisms, which may explain species-specific carcinogenicity .
- Ethical Considerations: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing follow-up studies to resolve contradictions .
Q. What experimental models are optimal for studying Methoxychlor’s metabolic pathways and endocrine-disrupting effects?
- Methodological Answer:
- In Vitro Models: Use human hepatocyte cell lines (e.g., HepG2) to assess Phase I/II metabolism. Couple with LC-MS/MS to identify metabolites like HPTE (a bioactive derivative) .
- In Vivo Models: Select transgenic rodents (e.g., ERα knockout mice) to isolate estrogen receptor-mediated effects. Measure gene expression (e.g., CYP450 isoforms) via qPCR .
- Data Integration: Apply cheminformatics tools to map metabolic pathways and cross-reference with toxicogenomics databases (e.g., ToxCast) .
- Reproducibility: Document protocols in alignment with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data deposition in repositories like Zenodo .
Data Management and Compliance
Q. How can researchers ensure compliance with safety and data-sharing regulations when handling Methoxychlor?
- Methodological Answer:
- Safety Documentation: Follow OSHA HCS guidelines for labeling, PPE, and emergency procedures . Include safety audits in supplementary materials for transparency .
- Ethical Data Use: Adhere to institutional review boards (IRBs) for animal studies and cite compliance with REACH or EPA regulations in publications .
- Data Publication: Use standardized formats (e.g., .cif for crystallographic data) and assign DOIs to datasets. Reference these in the "Supporting Information" section of manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
